

Safety and toxicological profile of 4-tert-Butyl-2-methylphenol versus other antioxidants

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Compound of Interest

Compound Name: **4-tert-Butyl-2-methylphenol**

Cat. No.: **B146163**

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A Comparative Analysis of the Safety and Toxicological Profiles of Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicological profiles of **4-tert-Butyl-2-methylphenol** and other commonly used synthetic and natural antioxidants. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds. All quantitative data is summarized in comparative tables, and detailed methodologies for key toxicological studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Executive Summary

Antioxidants play a crucial role in preventing oxidative degradation in a wide range of products, including pharmaceuticals, cosmetics, and food. While effective, their use necessitates a thorough evaluation of their safety and toxicological profiles. This guide focuses on a comparative analysis of **4-tert-Butyl-2-methylphenol** against other widely used antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Propyl Gallate, α -Tocopherol (Vitamin E), and Ascorbic Acid (Vitamin C). The comparison covers key toxicological endpoints, including acute toxicity (LD50), sub-chronic toxicity (NOAEL), and

acceptable daily intake (ADI) values, alongside data on genotoxicity, carcinogenicity, and skin sensitization.

Quantitative Toxicological Data Comparison

The following tables summarize the key toxicological data for the selected antioxidants, primarily based on studies in rats. It is important to note that a specific oral LD50 and a 90-day study-derived NOAEL for **4-tert-Butyl-2-methylphenol** were not available in the public domain. Therefore, data from closely related compounds, 2,6-Di-tert-butyl-4-methylphenol (for LD50) and 2,4-Di-tert-butylphenol (for NOAEL), have been included and are clearly marked. This approach provides a reasonable estimate for comparison, but the limitations should be considered.

Table 1: Acute Oral Toxicity (LD50) in Rats

Antioxidant	CAS Number	Oral LD50 (mg/kg bw) in Rat	Reference(s)
4-tert-Butyl-2-methylphenol	98-27-1	~890 (as 2,6-Di-tert-butyl-4-methylphenol)	[1][2]
Butylated Hydroxytoluene (BHT)	128-37-0	890	[1][2]
Butylated Hydroxyanisole (BHA)	25013-16-5	2000 - 2960	
Propyl Gallate	121-79-9	2100 - 3800	
α -Tocopherol (Vitamin E)	59-02-9	> 4000	
Ascorbic Acid (Vitamin C)	50-81-7	11900	

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Acceptable Daily Intake (ADI)

Antioxidant	NOAEL (mg/kg bw/day) in Rats	ADI (mg/kg bw)	Reference(s)
4-tert-Butyl-2-methylphenol	~20-75 (as 2,4-Di-tert-butylphenol, 28-day study)	Not Established	[3]
Butylated Hydroxytoluene (BHT)	25 (2-generation study)	0.07 - 0.3	
Butylated Hydroxyanisole (BHA)	50 (90-day study)	0.5	
Propyl Gallate	135 (90-day study)	0 - 1.4	
α -Tocopherol (Vitamin E)	Not clearly established due to nutritional role	0.15 - 2	
Ascorbic Acid (Vitamin C)	Not clearly established due to nutritional role	Not Specified	

Table 3: Genotoxicity, Carcinogenicity, and Skin Sensitization Profile

Antioxidant	Genotoxicity	Carcinogenicity	Skin Sensitization	Reference(s)
4-tert-Butyl-2-methylphenol	Data not available	Data not available	Potential sensitizer	
Butylated Hydroxytoluene (BHT)	Generally considered non-genotoxic	Tumour promoter in some animal studies	Can induce allergic reactions	
Butylated Hydroxyanisole (BHA)	Generally considered non-genotoxic	Possible human carcinogen (IARC Group 2B)	Can induce allergic reactions	
Propyl Gallate	Generally considered non-genotoxic	Equivocal evidence in some studies	Potential sensitizer	
α -Tocopherol (Vitamin E)	Non-genotoxic	Not considered carcinogenic	Generally non-sensitizing	
Ascorbic Acid (Vitamin C)	Non-genotoxic	Not considered carcinogenic	Non-sensitizing	

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key test guidelines.

OECD Test Guideline 401: Acute Oral Toxicity This test provides information on the adverse effects of a single oral dose of a substance. The substance is administered to a group of experimental animals (usually rats) at one or more dose levels. Observations of effects and mortality are made over a period of 14 days. The LD50 (Lethal Dose 50%), the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is calculated.

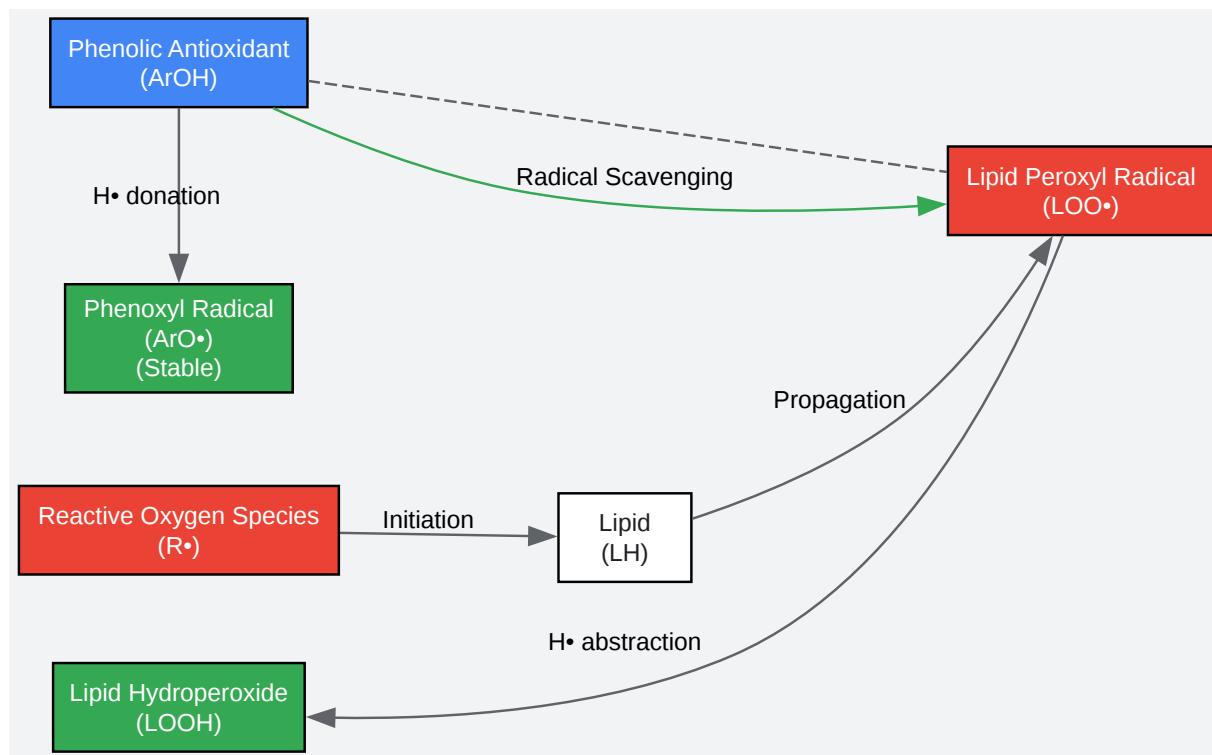
OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents[4] This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. The test substance is administered orally in graduated daily doses to several groups of rodents for 90 days.[4] Key endpoints include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, and detailed histopathological examination of organs and tissues.[4] This study is used to determine the No-Observed-Adverse-Effect-Level (NOAEL).[4]

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) This in vitro assay is used to identify substances that can cause gene mutations. It uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that leave them unable to synthesize an essential amino acid. The test substance is added to the bacterial cultures, and a positive result is indicated by a significant increase in the number of colonies that have reverted to a state of amino acid synthesis, suggesting that the substance is mutagenic.

OECD Test Guideline 474: Mammalian Erythrocyte Micronucleus Test This in vivo test is used to detect damage to chromosomes or the mitotic apparatus. The test substance is administered to an animal (usually a mouse or rat), and after an appropriate time, bone marrow or peripheral blood is examined for the presence of micronuclei in developing red blood cells. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance has clastogenic or aneuploid potential.

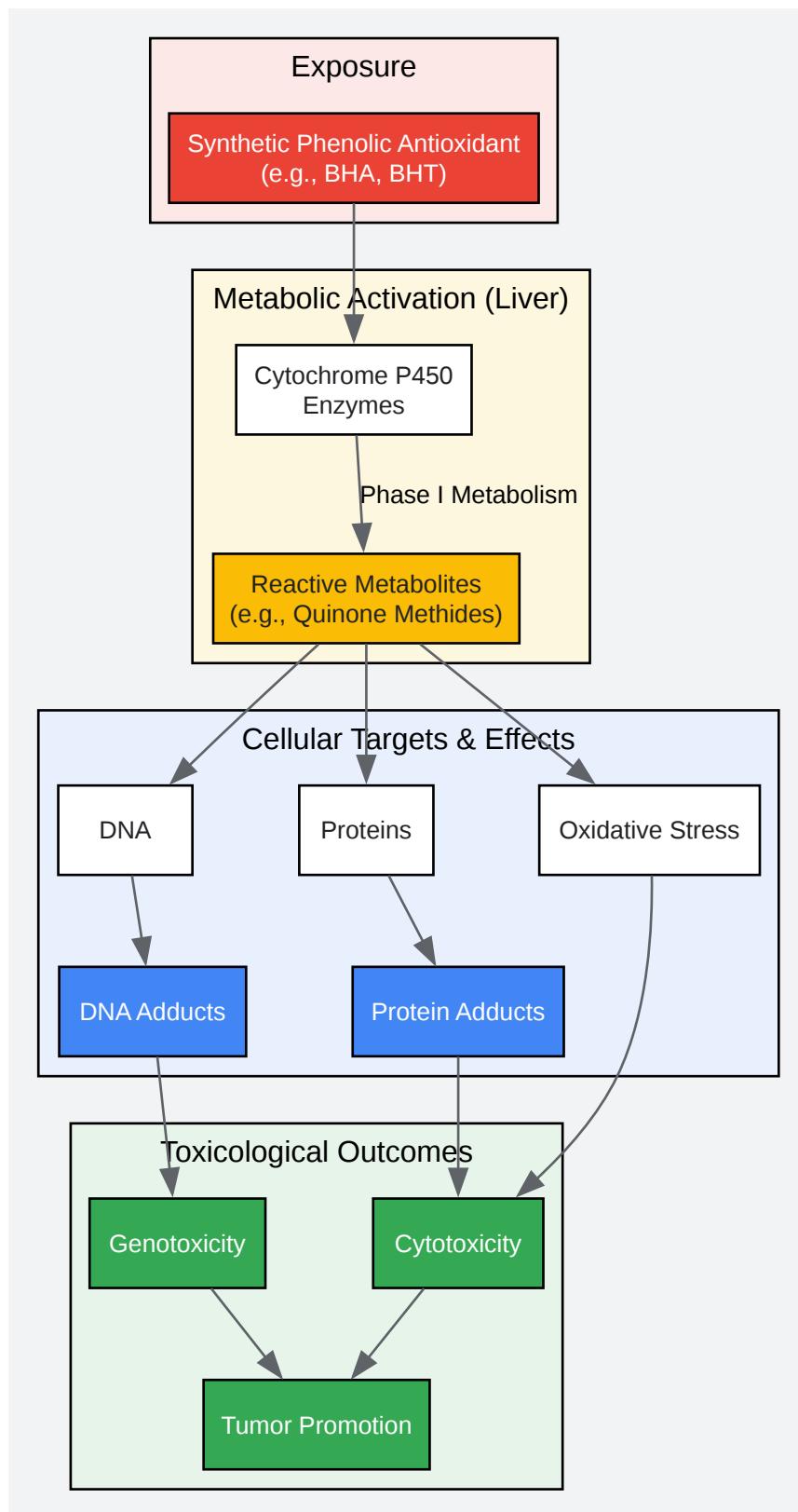
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.



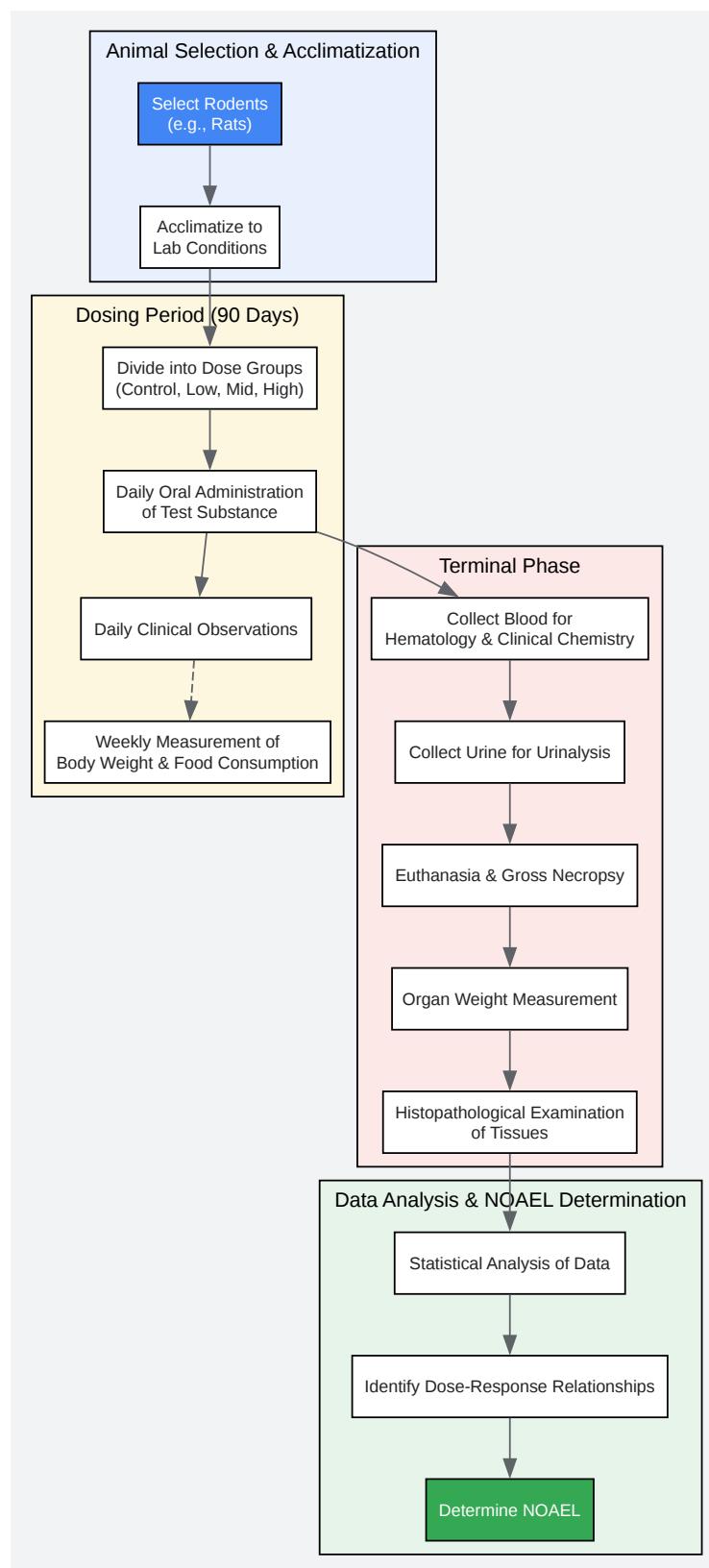
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Caption: General mechanism of radical scavenging by phenolic antioxidants.



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Caption: Potential toxicity pathway of synthetic phenolic antioxidants.

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